Methoxypiperamide Hydrochloride
Overview
Description
Methoxypiperamide Hydrochloride is a psychoactive compound belonging to the piperazine class. It is known for its structural similarity to methylbenzylpiperazine, with the addition of a methoxy group. This compound has been sold online as a designer drug and is classified as a hallucinogen in some regions .
Preparation Methods
Methoxypiperamide Hydrochloride can be synthesized through the reaction of 4-methoxybenzoyl chloride with 1-methylpiperazine . The reaction typically involves the use of a suitable solvent and a base to facilitate the reaction. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Methoxypiperamide Hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride.
Scientific Research Applications
Chemistry: It is used as a reference material for calibration and control in the measurement of drugs and metabolites.
Medicine: Although primarily a designer drug, its pharmacological properties are of interest for understanding psychoactive substances.
Industry: It is utilized in forensic and toxicology studies to analyze new psychoactive substances.
Mechanism of Action
The exact mechanism of action of Methoxypiperamide Hydrochloride is not well-documented. it is believed to interact with neurotransmitter systems in the brain, similar to other piperazine derivatives. Its hallucinogenic effects suggest involvement with serotonin receptors .
Comparison with Similar Compounds
Methoxypiperamide Hydrochloride is similar to other piperazine derivatives such as:
Methylbenzylpiperazine: Shares structural similarities but lacks the methoxy group.
Nitracaine: Another psychoactive compound with different functional groups.
Mephtetramine: A compound with a different core structure but similar psychoactive properties. The uniqueness of this compound lies in its specific structural modifications, which may influence its pharmacological profile and effects.
Biological Activity
Methoxypiperamide Hydrochloride (MeOP) is a compound that has garnered interest due to its potential biological activities, particularly in the context of psychoactive substances. This article provides a comprehensive overview of the biological activity of this compound, including its pharmacological profiles, metabolic pathways, and relevant case studies.
Chemical Structure and Properties
This compound is a derivative of piperidine and is structurally characterized by the presence of methoxy and amide functional groups. Its chemical formula is CHClNO, indicating a molecular weight of approximately 215.7 g/mol.
Pharmacological Profile
Research indicates that this compound exhibits various pharmacological properties, primarily as a psychoactive substance. It has been studied for its interaction with central nervous system (CNS) receptors, particularly the NMDA receptor, which is known to play a critical role in synaptic plasticity and memory function.
- NMDA Receptor Antagonism : this compound has shown affinity for the NMDA receptor, with studies revealing significant inhibitory activity. For instance, in receptor binding assays, it demonstrated comparable or higher affinity than ketamine, a well-known NMDA antagonist .
In Vitro Studies
In vitro metabolism studies using human liver microsomes have indicated that Methoxypiperamide undergoes significant biotransformation. The primary metabolites identified include hydroxylated and demethylated forms, which may contribute to its psychoactive effects .
Table 1: Metabolism of this compound
Metabolite | Method of Detection | Reference |
---|---|---|
Hydroxymethoxypiperamide | LC-MS | |
Demethylated derivatives | GC-MS | |
Unchanged MeOP | HPLC |
Antimicrobial Activity
Recent studies have also explored the antibacterial properties of this compound. It exhibited notable activity against several bacterial strains, including Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were found to be significantly lower than those of standard antibiotics in some cases .
Table 2: Antibacterial Activity of this compound
Bacterial Strain | MIC (µg/mL) | Reference |
---|---|---|
Staphylococcus aureus | 16 | |
Escherichia coli | 32 | |
Klebsiella pneumoniae | 25 |
Clinical Implications
A case study involving the detection of Methoxypiperamide in urine samples highlighted its relevance in forensic toxicology. The study utilized advanced analytical techniques to identify and quantify the compound, emphasizing the importance of understanding its metabolic pathways for accurate detection in clinical settings .
Psychoactive Effects
Another case study examined the psychoactive effects of this compound in recreational users. Reports indicated that users experienced altered sensory perceptions and mood changes, similar to effects observed with other NMDA antagonists like ketamine .
Properties
IUPAC Name |
(4-methoxyphenyl)-(4-methylpiperazin-1-yl)methanone;hydrochloride | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2.ClH/c1-14-7-9-15(10-8-14)13(16)11-3-5-12(17-2)6-4-11;/h3-6H,7-10H2,1-2H3;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANUXVKSTSJYSJF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)C2=CC=C(C=C2)OC.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.75 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21091-92-9 | |
Record name | Methoxypiperamide hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021091929 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | METHOXYPIPERAMIDE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CC393BB6VQ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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